molecular formula C20H17NO3S B4771469 3-(4-ethoxyphenyl)-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione

3-(4-ethoxyphenyl)-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B4771469
M. Wt: 351.4 g/mol
InChI Key: UGCPMWQWFIHADP-CVCOPPNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxyphenyl)-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione, commonly known as ETPTZ, is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. ETPTZ is a thiazolidine-2,4-dione derivative and has been extensively studied for its biological activities and medicinal properties.

Mechanism of Action

The exact mechanism of action of ETPTZ is not fully understood. However, studies have suggested that ETPTZ exerts its biological activities through the modulation of various cellular pathways. ETPTZ has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and protein tyrosine phosphatase 1B, which are involved in the regulation of inflammation and insulin signaling, respectively. ETPTZ has also been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
ETPTZ has been found to exhibit various biochemical and physiological effects. ETPTZ has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. ETPTZ has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, ETPTZ has been shown to exhibit antidiabetic properties by improving glucose tolerance and insulin sensitivity. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

ETPTZ has several advantages and limitations for lab experiments. One of the advantages of ETPTZ is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. ETPTZ is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of ETPTZ is its low solubility in water, which can make it difficult to work with in certain experimental setups. Furthermore, the exact mechanisms underlying the biological activities of ETPTZ are not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the research on ETPTZ. One of the future directions is to investigate the molecular mechanisms underlying the biological activities of ETPTZ. Understanding the exact mechanisms of action of ETPTZ can help in the development of more effective therapeutics. Another future direction is to explore the potential applications of ETPTZ in materials science, such as in the development of sensors and catalysts. Furthermore, the development of new synthetic methods for ETPTZ can help in the production of larger quantities of the compound, which can facilitate further research. Overall, the research on ETPTZ has significant potential for the development of novel therapeutics and materials.

Scientific Research Applications

ETPTZ has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. ETPTZ has been found to possess a wide range of biological activities, including antitumor, anti-inflammatory, antidiabetic, and antimicrobial properties. ETPTZ has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells. ETPTZ has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, ETPTZ has been shown to exhibit antidiabetic properties by improving glucose tolerance and insulin sensitivity.

properties

IUPAC Name

(5Z)-3-(4-ethoxyphenyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3S/c1-2-24-17-13-11-16(12-14-17)21-19(22)18(25-20(21)23)10-6-9-15-7-4-3-5-8-15/h3-14H,2H2,1H3/b9-6+,18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCPMWQWFIHADP-CVCOPPNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-ethoxyphenyl)-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione
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3-(4-ethoxyphenyl)-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione
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3-(4-ethoxyphenyl)-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione

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